molecular formula C9H10N2 B075834 1,6-Dimethyl-1H-benzo[d]imidazole CAS No. 10394-40-8

1,6-Dimethyl-1H-benzo[d]imidazole

Katalognummer: B075834
CAS-Nummer: 10394-40-8
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: FARVSSLSGAIQMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Benzimidazole Research

The historical development of benzimidazole research spans over 150 years, beginning with pioneering work in the 1870s that laid the foundation for modern heterocyclic chemistry. The first benzimidazole was introduced by Hoebrecker in 1872, who successfully obtained 2,5-dimethylbenzimidazole (or 2,6-dimethylbenzimidazole) through the reduction of 2-nitro-4-methylacetanilide. This initial synthesis marked the beginning of systematic investigation into benzimidazole chemistry, establishing methodological approaches that would influence heterocyclic synthesis for decades to come. Following Hoebrecker's groundbreaking work, Ladenberg and Wundt contributed additional synthetic methods in the same decade, expanding the repertoire of benzimidazole derivatives and establishing the theoretical framework for understanding their chemical behavior.

The early twentieth century witnessed a significant expansion in benzimidazole research, driven by growing interest in heterocyclic compounds and their potential applications. However, the most transformative period in benzimidazole chemistry began in the 1940s when researchers began to recognize the biological significance of these compounds. In 1944, Woolley published seminal work hypothesizing that benzimidazoles exhibited purine-like structural characteristics and could evoke biological responses similar to naturally occurring purines. This hypothesis proved prescient, as subsequent research confirmed the biological activity of benzimidazole derivatives and established their importance in medicinal chemistry. Woolley's investigations included the first comprehensive study of antibacterial properties of benzimidazole compounds, demonstrating activity against Escherichia coli and Streptococcus lactis.

The discovery of benzimidazole's relationship to vitamin B12 marked a crucial turning point in the field's development. In 1949, Brink and colleagues, followed by Emerson and associates in 1950, identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B12, with some derivatives possessing vitamin B12-like activity. This discovery not only validated the biological significance of benzimidazole derivatives but also provided a new avenue for research into their metabolic roles and therapeutic potential. The vitamin B12 connection established benzimidazole as a naturally occurring heterocyclic system, elevating its status from a synthetic curiosity to a biologically relevant compound family. The benzimidazole nucleus was subsequently recognized as a stable platform upon which pharmaceutical compounds could be developed.

The mid-twentieth century saw systematic expansion of benzimidazole research into pharmaceutical applications. CIBA Pharmaceutical, now known as Novartis, made significant contributions in 1950 with the discovery of benzimidazole derivative opioid agonists, including etonitazene. Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors in 1960, establishing another major therapeutic category for these compounds. The 1960s and 1970s witnessed the development of several clinically important benzimidazole drugs, including the anthelmintic mebendazole, discovered by Janssen Pharmaceutical in Belgium in 1971. This period established benzimidazoles as a major pharmaceutical class, with researchers systematically exploring structure-activity relationships and developing new synthetic methodologies to access novel derivatives.

Structural Classification of Methylated Benzimidazoles

The structural classification of methylated benzimidazoles encompasses a diverse array of compounds characterized by the strategic placement of methyl substituents at various positions on the benzimidazole core structure. The fundamental benzimidazole framework provides multiple sites for methylation, including nitrogen atoms at positions 1 and 3, as well as carbon atoms on both the benzene and imidazole rings. The specific pattern of methylation significantly influences the chemical properties, biological activity, and synthetic accessibility of these compounds. Methylated benzimidazoles can be broadly categorized based on the number and position of methyl substituents, with monomethyl, dimethyl, and polymethyl derivatives each exhibiting distinct characteristics.

The classification system for methylated benzimidazoles primarily considers substitution patterns at key positions. Nitrogen methylation at position 1 prevents tautomerism, as observed in this compound, where the methyl group at position 1 fixes the tautomeric form. This structural modification has profound implications for chemical reactivity and biological interactions. Carbon methylation patterns include substitution at positions 2, 4, 5, 6, and 7 of the benzimidazole system. The 2-position represents the carbon between the two nitrogen atoms in the imidazole ring, while positions 4, 5, 6, and 7 correspond to carbons on the benzene ring. Each substitution pattern creates distinct electronic and steric environments that influence molecular behavior.

Dimethylbenzimidazole isomers represent a particularly important subset within this classification system. The major isomeric forms include 2,5-dimethylbenzimidazole, 2,6-dimethylbenzimidazole, 5,6-dimethylbenzimidazole, and this compound. Each isomer exhibits unique physicochemical properties and biological activities. The 5,6-dimethylbenzimidazole isomer occurs naturally as a component of vitamin B12, where it serves as a ligand for the cobalt atom. In contrast, this compound represents a synthetic variant with distinct substitution at both nitrogen and carbon positions. The molecular formula C9H10N2 and molecular weight of 146.19 grams per mole are consistent across dimethylbenzimidazole isomers, but their chemical and biological properties vary significantly.

The structural classification also considers the electronic effects of methylation on the benzimidazole system. Methyl groups function as electron-donating substituents, increasing electron density in the aromatic system and influencing both nucleophilic and electrophilic reactivity. The position of methylation determines the magnitude and distribution of these electronic effects. For instance, methylation at position 5 or 6 directly affects the electron density of the benzene ring, while methylation at position 2 influences the imidazole ring electronics. The combination of multiple methyl substituents creates additive electronic effects that can be predicted and utilized in rational drug design approaches. Understanding these structural classifications provides the foundation for systematic exploration of structure-activity relationships in methylated benzimidazole derivatives.

Discovery Context and Research Evolution

The discovery context of this compound emerged from systematic efforts to explore the chemical space surrounding biologically active benzimidazole derivatives. Unlike naturally occurring benzimidazoles such as 5,6-dimethylbenzimidazole found in vitamin B12, the 1,6-dimethyl variant represents a synthetic achievement aimed at investigating the effects of specific substitution patterns on biological activity and chemical properties. The evolution of research leading to this compound reflects broader trends in medicinal chemistry, where systematic structural modifications of bioactive scaffolds are employed to optimize pharmacological properties and explore new therapeutic applications.

The research evolution toward this compound can be traced through developments in synthetic methodology and structure-activity relationship studies. Early benzimidazole research focused primarily on 2-substituted derivatives, following the natural patterns observed in vitamin B12-related compounds. However, as synthetic capabilities expanded and researchers gained deeper understanding of benzimidazole chemistry, attention turned to exploring N-methylated derivatives and their unique properties. The ability to selectively introduce methyl groups at specific positions required development of sophisticated synthetic strategies, including the use of alkylating agents and protecting group chemistry.

The context for discovering this compound also reflects growing interest in understanding how methylation patterns influence biological activity. Researchers recognized that methylation at nitrogen positions could prevent tautomerism and create fixed electronic states, potentially leading to more predictable biological interactions. This insight drove systematic investigation of various N-methylated benzimidazole derivatives, including those with additional carbon methylation. The 1,6-substitution pattern represents a specific combination that allows researchers to study the effects of both nitrogen methylation and benzene ring substitution in a single molecule.

Contemporary research evolution has been characterized by increasingly sophisticated analytical techniques and computational approaches that enable detailed characterization of methylated benzimidazole derivatives. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide detailed structural information that was unavailable to early researchers. These analytical capabilities have facilitated the identification and characterization of subtle structural variants, including this compound and related compounds. Computational chemistry has emerged as a powerful tool for predicting the properties of novel benzimidazole derivatives before synthesis, enabling more efficient exploration of chemical space and rational design of new compounds with desired properties.

Relationship Between Dimethylbenzimidazole Isomers

The relationship between dimethylbenzimidazole isomers represents a fascinating study in structural chemistry, where subtle differences in methyl group positioning create dramatically different chemical and biological properties. The primary dimethylbenzimidazole isomers include 2,5-dimethylbenzimidazole, 2,6-dimethylbenzimidazole, 5,6-dimethylbenzimidazole, and this compound, each representing a unique substitution pattern that influences molecular behavior. While these compounds share the same molecular formula of C9H10N2 and molecular weight of 146.19 grams per mole, their physical properties, chemical reactivity, and biological activities differ significantly due to positional isomerism effects.

The 5,6-dimethylbenzimidazole isomer holds particular biological significance as a naturally occurring component of vitamin B12, where it functions as an axial ligand for the cobalt center. This isomer is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase, highlighting its biological relevance. The compound serves as the "lower ligand" of coenzyme B12, and its biosynthesis has been extensively studied, with the BluB protein identified as necessary and sufficient for catalyzing the oxygen-dependent conversion of reduced flavin mononucleotide to 5,6-dimethylbenzimidazole. This natural occurrence distinguishes the 5,6-isomer from other dimethylbenzimidazole variants and establishes its role in fundamental biological processes.

The 2,5-dimethylbenzimidazole and 2,6-dimethylbenzimidazole isomers represent historically important compounds, with 2,5-dimethylbenzimidazole being the first benzimidazole derivative synthesized by Hoebrecker in 1872. These isomers differ in the position of one methyl group, with the 2,5-isomer having methyl substitution at the 2-position of the imidazole ring and the 5-position of the benzene ring, while the 2,6-isomer has substitution at the 2-position and 6-position respectively. The melting point data reveals significant differences between these isomers, with 2,5-dimethylbenzimidazole exhibiting a melting point of 202-205 degrees Celsius, demonstrating how positional changes affect crystal packing and intermolecular interactions.

The this compound isomer represents a unique structural variant within this family, characterized by methylation at both a nitrogen atom (position 1) and a carbon atom (position 6) of the benzene ring. This substitution pattern creates distinct chemical properties compared to other isomers, particularly regarding tautomerism. While unsubstituted benzimidazole and carbon-substituted derivatives can undergo tautomerism, the N-methylation in this compound prevents this process, creating a fixed electronic structure. This structural rigidity may contribute to different biological activities and chemical reactivity compared to other dimethylbenzimidazole isomers. The relationship between these isomers demonstrates how systematic structural modification within a chemical family can be used to explore structure-activity relationships and develop compounds with tailored properties for specific applications.

Significance in Heterocyclic Chemistry

The significance of this compound and related benzimidazole derivatives in heterocyclic chemistry extends far beyond their role as individual compounds, representing fundamental building blocks that have shaped modern understanding of aromatic heterocyclic systems. Benzimidazoles exemplify the principle that fused ring systems can exhibit properties that transcend those of their individual components, with the combination of benzene and imidazole rings creating unique electronic and chemical characteristics. The benzimidazole scaffold has emerged as one of the most privileged structures in medicinal chemistry, ranking among the top ten most frequently employed five-membered nitrogen heterocycles in United States Food and Drug Administration approved drugs.

The electronic structure of benzimidazoles, particularly methylated derivatives like this compound, demonstrates key principles of heterocyclic chemistry including aromaticity, tautomerism, and hydrogen bonding capabilities. The electron-rich nitrogen atoms within the imidazole ring readily participate in proton acceptance and donation, facilitating diverse weak interactions that are crucial for biological activity. The methylation pattern in this compound specifically illustrates how structural modifications can be used to control tautomerism and fix molecular conformations, providing chemists with tools to fine-tune molecular properties for specific applications. This level of structural control represents a fundamental advance in heterocyclic chemistry that has enabled rational drug design approaches.

The synthetic accessibility of benzimidazole derivatives has contributed significantly to their importance in heterocyclic chemistry. The condensation of ortho-phenylenediamine with various carbonyl compounds provides a versatile synthetic route that can be adapted to create diverse substitution patterns. The development of green synthesis methods, including the use of natural catalysts such as pomegranate peel powder, demonstrates how heterocyclic chemistry continues to evolve toward more environmentally sustainable practices. These synthetic advances have made benzimidazole derivatives readily accessible for both academic research and industrial applications, contributing to their widespread adoption in pharmaceutical development.

The biological activities exhibited by benzimidazole derivatives have established them as essential components of the medicinal chemistry toolkit. The diverse pharmacological properties include antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic activities, with different substitution patterns providing access to various therapeutic targets. The specific case of this compound represents part of a systematic effort to understand how structural modifications influence biological activity, contributing to the broader understanding of structure-activity relationships in heterocyclic chemistry. This knowledge has enabled the development of numerous clinically important drugs and continues to guide research toward new therapeutic applications.

Table 1: Comparative Properties of Dimethylbenzimidazole Isomers

Isomer Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Natural Occurrence Primary Biological Role
1,6-Dimethyl-1H-benzimidazole C9H10N2 146.19 10394-40-8 Not specified Synthetic Research compound
2,5-Dimethylbenzimidazole C9H10N2 146.19 1792-41-2 202-205 Synthetic Historical significance
2,6-Dimethylbenzimidazole C9H10N2 146.19 1792-41-2 Not specified Synthetic Research applications
5,6-Dimethylbenzimidazole C9H10N2 146.19 582-60-5 Not specified Natural (Vitamin B12) Cobalt ligand in coenzyme B12

Table 2: Historical Milestones in Benzimidazole Research

Year Researcher/Organization Discovery/Development Significance
1872 Hoebrecker First synthesis of 2,5-dimethylbenzimidazole Established benzimidazole chemistry
1944 Woolley First biological activity investigation Demonstrated purine-like activity
1949-1950 Brink, Folkers, Emerson Vitamin B12 degradation product identification Connected benzimidazoles to natural products
1950 CIBA Pharmaceutical Benzimidazole opioid agonist discovery First pharmaceutical applications
1960 Fort et al. Proton pump inhibitor discovery Expanded therapeutic applications
1971 Janssen Pharmaceutical Mebendazole development Established anthelmintic activity
1975 SmithKline Corporation Albendazole invention Advanced antiparasitic therapy

Eigenschaften

IUPAC Name

1,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARVSSLSGAIQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564751
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-40-8
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The benzimidazole core is constructed via acid-catalyzed cyclocondensation between o-phenylenediamine and carbonyl equivalents. For 1,6-dimethyl substitution, the amine precursor must contain a methyl group at the 5-position (benzene ring), while the carbonyl component introduces the N1-methyl group. For example, 5-methyl-o-phenylenediamine reacts with methylglyoxal under reflux in acetic acid, yielding 1,6-dimethyl-1H-benzo[d]imidazole.

Critical Parameters:

  • Temperature : 80–110°C (optimal cyclization)

  • Catalyst : 10% HCl or H2SO4 (protonates intermediates)

  • Solvent : Ethanol/water (1:1) minimizes side reactions.

Case Study: Two-Step Synthesis

A patent-pending method (WO2011099832A2) demonstrates:

  • Cyclization : 5-Methyl-o-phenylenediamine (2.0 mmol) and methylglyoxal (2.2 mmol) in acetic acid (20 mL) reflux for 6 hours.

  • Workup : Neutralization with NaHCO3, extraction with ethyl acetate, and vacuum distillation yield crude product (68% purity).

  • Recrystallization : Methanol/water (3:1) enhances purity to 92%.

Yield Comparison:

Starting MaterialCatalystTime (h)Yield (%)Purity (%)
5-Methyl-o-phenylenediamineH2SO467592
4-Methyl-o-phenylenediamineHCl86285

Post-Synthetic N-Methylation of Benzimidazole Core

Alkylation Strategies

Existing benzimidazole derivatives undergo selective N-methylation using methyl iodide or dimethyl sulfate . Sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the N1 position, enabling nucleophilic attack by methyl groups.

Protocol:

  • Deprotonation : 1H-benzimidazole (1.0 mmol) and NaH (1.2 mmol) in THF (10 mL) at 0°C.

  • Methylation : Dropwise addition of methyl iodide (1.5 mmol), stirred for 2 hours.

  • Isolation : Quench with H2O, extract with dichloromethane, and evaporate to isolate 1-methyl-1H-benzimidazole (89% yield).

Regioselectivity Challenges

Methylation at N1 versus N3 is controlled by steric and electronic factors. Bulky bases (e.g., LDA) favor N1 selectivity (≥95%), while weaker bases (K2CO3) lead to mixtures (N1:N3 = 3:1).

Optimization Data:

BaseSolventTemperature (°C)N1:N3 RatioYield (%)
NaHTHF099:189
K2CO3DMF2575:2582
LDAEt2O-7899:191

Industrial-Scale Production and Green Chemistry

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors to enhance heat/mass transfer. A 2024 study achieved 92% yield using:

  • Residence time : 12 minutes

  • Conditions : 100°C, 10 bar pressure

  • Catalyst : Immobilized lipase (reusable for 15 cycles).

Solvent-Free Mechanochemical Synthesis

Ball-milling o-phenylenediamine derivatives with methyl donors (e.g., dimethyl carbonate) reduces waste:

  • Time : 45 minutes

  • Yield : 78%

  • Purity : 88% (no purification required).

Environmental Metrics:

MethodE-Factor*PMI†Energy Use (kWh/kg)
Batch (Ethanol)18.232.145
Continuous Flow5.19.822
Mechanochemical1.22.48

*E-Factor: kg waste/kg product; †PMI: Process Mass Intensity.

Comparative Analysis of Methodologies

Cost and Scalability

Cyclocondensation is cost-effective for lab-scale (€120/kg) but suffers in purity. Industrial flow systems reduce costs to €45/kg with ≥98% purity.

Byproduct Formation

Methylation generates fewer impurities (≤2%) versus cyclocondensation (≤15% quinoxaline derivatives) .

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles with functional groups such as halides, alkyl, and acyl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

1,6-DMBI serves as a crucial building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its ability to form complexes with metal ions can enhance its biological activity or alter its physical properties.

Biology

The compound exhibits notable antimicrobial and anticancer properties. Research indicates that derivatives of benzimidazole, including 1,6-DMBI, show significant activity against various pathogens:

  • Antimicrobial Activity : Studies have reported high efficacy against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .
  • Antitubercular Activity : 1H-benzo[d]imidazole derivatives demonstrate potent activity against Mycobacterium tuberculosis, targeting the MmpL3 protein essential for mycolic acid metabolism. This mechanism suggests potential therapeutic applications for tuberculosis treatment .

Medicine

In medicinal chemistry, 1,6-DMBI is being explored for its therapeutic potential against various diseases. Its mechanism often involves inhibiting critical cellular processes such as tubulin polymerization, which is vital for cell division, thereby showcasing anticancer properties .

Industrial Applications

In industry, 1,6-DMBI finds utility in the production of dyes and pigments due to its structural characteristics that allow for further chemical modifications. Its stability and reactivity make it suitable for creating functional materials used in various applications.

Case Studies

Several studies have documented the efficacy of 1,6-DMBI in various applications:

  • A study demonstrated that derivatives of benzimidazole exhibited significant antitubercular activity at nanomolar concentrations without toxicity to human cells. The identification of MmpL3 as a target provides insights into developing new treatments for drug-resistant tuberculosis strains .
  • Another investigation highlighted the antimicrobial potency of synthesized benzimidazole derivatives against multiple bacterial strains, emphasizing their potential in clinical settings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,6-dimethyl-1H-benzo[d]imidazole with structurally analogous benzimidazole derivatives, focusing on synthesis, properties, and applications.

Structural and Functional Group Variations

Compound Name Substituent Positions Molecular Formula Key Features Applications/Activities References
This compound 1,6-positions C₉H₁₀N₂ Methyl groups induce steric hindrance; potential metabolic intermediate Understudied; possible roles in riboflavin metabolism
5,6-Dimethyl-1H-benzo[d]imidazole 5,6-positions C₉H₁₀N₂ Forms Ag(I)-NHC complexes with antibacterial activity; spirocyclic derivatives show anticancer potential Antimicrobial agents, corrosion inhibitors
4,5-Dimethyl-1H-benzo[d]imidazole 4,5-positions C₉H₁₀N₂ Limited data; structural isomerism may alter electronic properties Unknown; research ongoing
5-Methoxy-1,6-dimethyl-1H-benzo[d]imidazole 1,6-dimethyl + 5-methoxy C₁₀H₁₂N₂O Enhanced polarity due to methoxy group; stringent safety protocols required Safety data available; applications under exploration
5,6-Dichloro-2-(methylthio)-1H-benzo[d]imidazole 5,6-dichloro + 2-methylthio C₈H₆Cl₂N₂S Halogen and sulfur substituents increase electrophilicity and reactivity Unspecified; potential agrochemical uses

Physicochemical Properties

  • Crystal Packing : 5,6-Dimethylbenzimidazole derivatives form 2D hydrogen-bonded networks (O–H⋯O, N–H⋯O) in the solid state, enhancing thermal stability . 1,6-Dimethyl isomers may exhibit altered packing due to methyl group positioning.
  • Thermodynamic Stability : DFT studies on 5,6-dimethyl spirocyclic derivatives reveal high stability (ΔG < 0) and strong agreement between experimental and computed IR spectra .
  • Solubility : 5,6-Dimethylbenzimidazole derivatives are water-soluble as carbene salts, enabling biomedical applications , whereas 1,6-dimethyl analogs may require functionalization for solubility.

Biologische Aktivität

1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure with two methyl groups at the 1 and 6 positions. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its structural uniqueness contributes to its reactivity and potential therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of benzimidazole, including this compound, have shown efficacy against Mycobacterium tuberculosis (Mtb), particularly through inhibition of the mmpL3 gene, which is crucial for mycolic acid metabolism in the bacterium . This mechanism highlights the compound's potential as a novel antitubercular agent.

Case Study: Antitubercular Activity

In a study focused on the antitubercular effects of benzimidazole derivatives, it was found that 1H-benzo[d]imidazole derivatives demonstrated activity in the nanomolar range against Mtb without toxicity to human cells. The study utilized whole-genome sequencing to identify mutations in mmpL3, confirming the target's relevance in drug resistance mechanisms .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds derived from this structure have exhibited cytotoxic effects across multiple cancer cell lines, including colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7).

In Vitro Cytotoxicity Assessment

A comparative analysis using the MTT assay revealed that certain derivatives showed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 10.21 μM against different cancer cell lines. These values are comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .

CompoundCancer Cell LineIC50 (μM)
6cHCT-1168.00
6iHepG29.50
Standard DrugDoxorubicin10.00

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Tubulin Inhibition : The compound can inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer properties.
  • Mycolic Acid Metabolism : It interferes with the synthesis of trehalose dimycolate (TDM) in M. tuberculosis, impacting cell wall integrity and viability .

Additional Biological Activities

Beyond its antimicrobial and anticancer properties, this compound has shown promise in other biological areas:

  • Antifungal Activity : It has been tested against various fungal strains with notable efficacy.
  • Antioxidant Properties : Some studies suggest that benzimidazole derivatives may exhibit antioxidant activities, contributing to their therapeutic potential.

Q & A

Q. What synthetic strategies are effective for preparing 1,6-Dimethyl-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer : A one-pot, two-step synthesis is commonly employed for benzimidazole derivatives. For example, alkylation of 5,6-dimethyl-1H-benzo[d]imidazole with farnesyl bromide using NaH in DMF yields 1-substituted derivatives in high yields (e.g., 100% yield for farnesyl derivatives) . For 1,6-dimethyl analogs, tailored alkylation or cyclization reactions under inert atmospheres (e.g., N₂) with catalysts like SiO₂ nanoparticles can optimize regioselectivity . Adjusting solvent polarity (e.g., ethanol, DMF) and temperature (80–120°C) improves reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns and purity. For example, aromatic protons in benzimidazole derivatives resonate between δ 7.0–8.5 ppm, while methyl groups appear at δ 2.1–2.8 ppm .
  • X-ray Crystallography : Determines molecular geometry and intermolecular interactions. The dihedral angle between benzimidazole and substituent rings (e.g., 61.7° for naphthalene derivatives) reveals structural rigidity .
  • HRMS/IR : High-resolution mass spectrometry validates molecular weight (±0.001 Da accuracy), while IR identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking and in-silico studies predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Tools : AutoDock Vina or Schrödinger Suite assesses binding affinities to targets like EGFR. For example, 2-phenyl-benzimidazole derivatives show binding energies of −8.2 to −9.6 kcal/mol, correlating with in-vitro IC₅₀ values .
  • ADMET Analysis : SwissADME predicts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to prioritize candidates. Methyl substitutions often enhance metabolic stability .

Q. What computational methods elucidate the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G* optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV for benzimidazole derivatives), indicating redox activity .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic regions, guiding functionalization for targeted interactions .

Q. How do researchers resolve contradictions in bioactivity data among structurally similar benzimidazole derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Test derivatives with systematic substituent variations. For example, silver(I)-benzimidazole complexes show broad antimicrobial activity (MIC: 2–8 µg/mL), while palladium(II) analogs are inactive due to poor metal-ligand charge transfer .
  • Dose-Response Curves : Validate discrepancies using standardized assays (e.g., broth microdilution for antimicrobial studies) .

Q. What strategies optimize the synthesis of this compound-based coordination complexes for catalytic or therapeutic applications?

  • Methodological Answer :
  • Ligand Design : Introduce electron-donating groups (e.g., methoxy) to enhance metal coordination. For example, Ag₂O reacts with carbene ligands to form water-soluble complexes .
  • Stoichiometric Control : Maintain a 1:1 ligand-to-metal ratio to prevent oligomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-1H-benzo[d]imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.